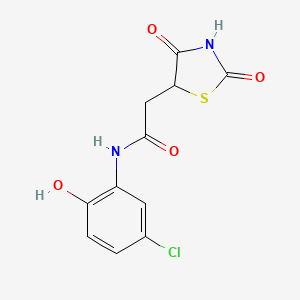

N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidinone-derived compound featuring a 4,5-dihydro-1,3-thiazol-4-one core substituted with a hydroxy group at position 2 and an acetamide side chain linked to a 5-chloro-2-hydroxyphenyl group.

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4S/c12-5-1-2-7(15)6(3-5)13-9(16)4-8-10(17)14-11(18)19-8/h1-3,8,15H,4H2,(H,13,16)(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZKILQRORLFPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CC2C(=O)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Acylation Reaction: The thiazole intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.

Chlorination and Hydroxylation: The phenol group is chlorinated using reagents like thionyl chloride, followed by hydroxylation using a suitable base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and thiazole moieties.

Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.

Substitution: The chlorine atom in the phenol ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation: Formation of quinones or sulfoxides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenols or thiazoles.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can:

Inhibit Enzymes: By binding to the active site or allosteric sites.

Interact with DNA: By intercalating between base pairs or binding to the minor groove.

Modulate Receptors: By acting as agonists or antagonists.

Comparison with Similar Compounds

Key Observations :

- Tautomerism: Similar to 3a and 3c, the target compound’s 2-hydroxy group may promote tautomerism between imino (thiazolidinone) and amino (dihydrothiazole) forms, affecting its electronic profile and binding interactions .

- Substituent Influence : Nitro (e.g., 4bc, 12cb) and chloro groups (e.g., 4da, 4db) on phenyl rings enhance electrophilicity and may improve binding to biological targets like kinases or proteases .

- Synthetic Efficiency : Hantzsch cyclization yields high-purity thiazole derivatives (76–95% yields), suggesting scalable synthesis for the target compound if analogous methods are applied .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a synthetic compound that incorporates both a chlorinated phenol and a thiazole moiety. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a chlorinated phenolic group and a thiazole ring , which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 284.72 g/mol |

| IUPAC Name | This compound |

| CAS Number | 496020-68-9 |

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. A study evaluating various chlorinated and hydroxy-substituted benzamides found that these compounds demonstrated effectiveness against a range of bacterial and fungal strains, often surpassing standard antibiotics such as isoniazid and ciprofloxacin in efficacy .

Anticancer Potential

Thiazole-containing compounds have been extensively studied for their anticancer properties. For instance, thiazoles have shown cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics like doxorubicin . The presence of electron-donating groups in the phenolic part of the molecule can enhance its activity by improving interactions with biological targets.

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : This compound may inhibit key enzymes involved in metabolic pathways or cellular processes.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, potentially disrupting replication and transcription.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in cell signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- The thiazole ring is essential for cytotoxic activity.

- Substituents on the phenolic ring , such as chlorine or hydroxyl groups, can significantly influence lipophilicity and biological activity.

Case Studies

- Antimicrobial Activity Study : A series of benzamide derivatives were tested against mycobacterial and fungal strains, revealing that compounds with similar thiazole structures exhibited comparable or superior activity compared to standard treatments .

- Cytotoxicity Assessment : Various thiazole derivatives were assessed for their anticancer properties using MTT assays across different cell lines, demonstrating significant cytotoxic effects particularly in human glioblastoma cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for synthesizing N-(5-chloro-2-hydroxyphenyl)-2-(2-hydroxy-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?

- Methodology : Synthesis typically involves coupling a chlorophenylamine derivative with a thiazolone-acetic acid precursor. For example, refluxing with triethylamine (TEA) as a base and chloroacetyl chloride in dioxane, followed by recrystallization from ethanol-DMF mixtures . Reaction progress is monitored via TLC, and purification employs solvent-dependent crystallization (e.g., pet-ether or ethanol) .

- Key Considerations : Optimize stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) and reaction time (4–6 hours) to maximize yield.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and hydrogen bonding (e.g., hydroxyl protons resonate at δ 10–12 ppm) .

- HPLC for purity assessment (>95% purity threshold for pharmacological studies) .

- Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching C₁₃H₁₂ClN₂O₃S).

- Challenges : Overlapping signals in NMR due to aromatic protons; use deuterated DMSO for improved resolution .

Q. What solvent systems are optimal for recrystallization to achieve high-purity yields?

- Methodology : Ethanol-DMF (3:1 v/v) is effective for recrystallizing acetamide derivatives, balancing solubility and polarity . For hydrophilic impurities, sequential washing with cold water and ethyl acetate is recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict reaction pathways and optimize synthesis conditions?

- Methodology : Apply quantum chemical calculations (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for acyl transfer or cyclization steps . Use ICReDD’s reaction path search tools to narrow experimental parameters (e.g., temperature, solvent) .

- Case Study : Computational screening reduced reaction optimization time by 40% in analogous thiazolidinone syntheses .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or mass fragments)?

- Methodology :

- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

- Isotopic labeling (e.g., ¹⁵N) to trace nitrogen atoms in the thiazol ring .

- X-ray crystallography to unambiguously confirm stereochemistry (e.g., dihedral angles between thiazol and phenyl rings) .

Q. What strategies are employed to study structure-activity relationships (SAR) for bioactivity?

- Methodology :

- In vitro assays : Test derivatives with modified substituents (e.g., replacing Cl with F or methyl groups) for enzyme inhibition (e.g., COX-2, LOX) .

- Molecular docking : Simulate binding interactions with target proteins (e.g., PDB: 10K) to prioritize synthetic targets .

- Data Interpretation : Correlate electron-withdrawing groups (e.g., -Cl) with enhanced binding affinity in hydrophobic pockets .

Q. How are stability and degradation profiles evaluated under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; assess polymorphic transitions via PXRD .

Experimental Design and Data Analysis

Q. How to design a kinetic study for thiazol ring formation during synthesis?

- Methodology :

- Use in situ FTIR to track carbonyl stretching (1700–1750 cm⁻¹) during cyclization .

- Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) from rate constants at multiple temperatures .

Q. What statistical approaches are used to analyze bioactivity data from high-throughput screening?

- Methodology :

- Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Multivariate analysis (PCA or PLS) to identify structural descriptors (e.g., logP, polar surface area) influencing activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.